molecular formula C14H19NO3 B556953 N-Boc-L-phenylalaninal CAS No. 72155-45-4

N-Boc-L-phenylalaninal

Cat. No.: B556953
CAS No.: 72155-45-4
M. Wt: 249.3 g/mol
InChI Key: ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
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Description

N-Boc-L-phenylalaninal is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties .


Synthesis Analysis

The synthesis of this compound involves procedures yielding (4S)-4-benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone and N-[(1,1-dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal . A one-necked round-bottomed flask with a Teflon-coated magnetic stir bar is used in the process .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure also includes a phenyl group (C6H5) attached to a propanal group (CH2CH) with a tert-butoxycarbonylamino group (NHCO2C(CH3)3) and a formyl group (CHO) .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 367.0±35.0 °C at 760 mmHg, and a flash point of 175.8±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

  • Native Chemical Ligation at Phenylalanine : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine, demonstrating its potential in peptide synthesis and modifications (Crich & Banerjee, 2007).

  • Radioiodination for Peptide Synthesis : N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized for potential use in peptide synthesis through radioiodination, indicating its application in labeling and tracking peptides (Wilbur et al., 1993).

  • Photoactivatable Analogue of Phenylalanine : The Boc-protected derivative of L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine was used to acylate nucleotides, showcasing its utility in studying protein synthesis and amino acid analogues (Baldini et al., 1988).

  • Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine was prepared from N-Boc-4-Iodophenylalanine, illustrating its use in the synthesis of modified amino acids (Hartman & Halczenko, 1991).

  • Synthesis of Phosphonophenylalanine Analogues : N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds were synthesized as phosphotyrosyl mimetics, suitable for peptide synthesis and signal transduction studies (Oishi et al., 2004).

  • Circular Dichroism Studies in Solution : The conformations of BOC-(Phe) oligomers in various solvents were investigated, suggesting applications in understanding peptide structures (Peggion et al., 1974).

  • Preparation of Phosphonodifluoromethyl)phenylalanine Derivatives : These derivatives were synthesized as non-hydrolyzable mimetics of O-phosphotyrosine, indicating their potential in studying phosphorylation-dependent processes (Wrobel & Dietrich, 1993).

Safety and Hazards

In case of eye or skin contact with N-Boc-L-phenylalaninal, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of ingestion or inhalation, clean the mouth with water, drink plenty of water afterwards, and get medical attention if symptoms occur .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426424
Record name N-Boc-L-phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72155-45-4
Record name N-Boc-L-phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72155-45-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of N-Boc-L-phenylalaninal in organic chemistry?

A1: this compound serves as a versatile building block in synthesizing various complex molecules. For instance, it acts as a starting material for preparing dipeptidyl α-fluorovinyl sulfones, potential cysteine protease inhibitors. [] This compound is also key in synthesizing tubulysin analogs, potent anti-cancer agents, through a diastereoselective Mukaiyama aldol reaction. [, ] Additionally, researchers have utilized this compound in synthesizing compounds containing a fused pyrrole ring, expanding its utility in medicinal chemistry. [, ]

Q2: Can you elaborate on the stereochemical outcomes observed when using this compound in reactions like the Mukaiyama aldol reaction?

A2: Researchers have demonstrated the diastereoselective potential of this compound in the Mukaiyama aldol reaction. Specifically, when reacted with silyl ketene acetal in the presence of a Lewis acid, it yields γ-amino-β-hydroxyl-α-methyl esters. [, ] This reaction pathway enables the controlled synthesis of specific diastereomers, crucial for developing molecules with desired biological activities, such as tBu-tubuphenylalanine (tBu-Tup) and tBu-epi-tubuphenylalanine (tBu-epi-Tup). [, ]

Q3: Are there computational studies investigating the reactivity or properties of this compound?

A3: While the provided research papers do not delve into detailed computational studies, they highlight the use of ab initio calculations to understand the reactivity of related compounds. For example, researchers investigated the relative rates of Michael additions of 2'-(phenethyl)thiol with vinyl sulfone and α-fluorovinyl sulfone, alongside ab initio calculations on model Michael acceptor structures. [] This approach could potentially be extended to study this compound and its derivatives, providing insights into their reactivity profiles and guiding future synthetic strategies.

Q4: Has this compound been implicated in any biological studies or shown activity against specific biological targets?

A4: Although this compound itself hasn't been extensively studied for its direct biological activity, its derivatives, particularly the dipeptidyl α-fluorovinyl sulfones synthesized using it, have been investigated for their inhibitory activity against cysteine proteases, specifically Leishmania mexicana cysteine protease (CPB2.8ΔCTE). [] This finding highlights the potential of this compound as a starting point for developing bioactive compounds targeting specific enzymes or pathways.

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